1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE
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Overview
Description
1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromophenyl group, a hexyl chain, and a quinoline core with a hydroxy and oxo functional group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE typically involves multi-step organic reactions. One common method is the palladium-catalyzed Heck/Suzuki cascade reaction. This reaction is highly enantioselective and involves the use of endo-5-norbornene-2,3-dimethanol to prevent transmetalation of the aryl-palladium complex . The reaction conditions are mild and can tolerate a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of these reactions makes them suitable for industrial applications. Additionally, the use of environmentally benign reagents and conditions is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential use in drug development due to its diverse biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological activity being investigated. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer applications, it may interfere with cell division processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)acetamide: A simpler compound with similar bromophenyl functionality.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl derivative with antimicrobial and antiproliferative properties.
Uniqueness
1-HEXYL-4-HO-2-OXO-1,2-2H-QUINOLINE-3-CARBOXYLIC ACID (2-BROMO-PHENYL)-AMIDE is unique due to its complex structure, which combines a quinoline core with multiple functional groups. This complexity allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
CAS No. |
369607-93-2 |
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Molecular Formula |
C22H23BrN2O3 |
Molecular Weight |
443.3g/mol |
IUPAC Name |
N-(2-bromophenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H23BrN2O3/c1-2-3-4-9-14-25-18-13-8-5-10-15(18)20(26)19(22(25)28)21(27)24-17-12-7-6-11-16(17)23/h5-8,10-13,26H,2-4,9,14H2,1H3,(H,24,27) |
InChI Key |
KWVNYXNSUATJLN-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Br)O |
Origin of Product |
United States |
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